Butyl 2-(3-amino-4-bromo-1h-pyrazol-1-yl)acetate
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Overview
Description
Butyl 2-(3-amino-4-bromo-1h-pyrazol-1-yl)acetate is a heterocyclic compound that contains a pyrazole ring substituted with an amino group and a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-(3-amino-4-bromo-1h-pyrazol-1-yl)acetate typically involves the cyclocondensation of appropriate hydrazines with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents like ethanol or acetic acid, and the reaction is usually carried out under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that include the preparation of intermediate compounds followed by their cyclization. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Butyl 2-(3-amino-4-bromo-1h-pyrazol-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form hydrogen-substituted derivatives.
Substitution: The bromine atom can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium alkoxides .
Major Products Formed
The major products formed from these reactions include nitro derivatives, hydrogen-substituted derivatives, and various substituted pyrazoles .
Scientific Research Applications
Chemistry
In chemistry, Butyl 2-(3-amino-4-bromo-1h-pyrazol-1-yl)acetate is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazolo[1,5-a]pyrimidines and other fused ring systems .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with various biological targets. It has shown promise in inhibiting certain enzymes involved in disease pathways .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory, anticancer, and antimicrobial agent .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of Butyl 2-(3-amino-4-bromo-1h-pyrazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group and bromine atom play crucial roles in binding to these targets and modulating their activity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives such as 3-amino-4-chloropyrazole and 3-amino-4-iodopyrazole. These compounds share structural similarities but differ in their substituents, which can affect their reactivity and biological activity .
Uniqueness
Butyl 2-(3-amino-4-bromo-1h-pyrazol-1-yl)acetate is unique due to the presence of the butyl ester group, which can influence its solubility and bioavailability. Additionally, the bromine atom provides distinct reactivity compared to other halogen-substituted pyrazoles .
Properties
Molecular Formula |
C9H14BrN3O2 |
---|---|
Molecular Weight |
276.13 g/mol |
IUPAC Name |
butyl 2-(3-amino-4-bromopyrazol-1-yl)acetate |
InChI |
InChI=1S/C9H14BrN3O2/c1-2-3-4-15-8(14)6-13-5-7(10)9(11)12-13/h5H,2-4,6H2,1H3,(H2,11,12) |
InChI Key |
BGKBOAZJUFAOAT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CN1C=C(C(=N1)N)Br |
Origin of Product |
United States |
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